molecular formula C7H16O3S B1206441 Methyl n-hexylsulfonate CAS No. 10307-26-3

Methyl n-hexylsulfonate

Cat. No.: B1206441
CAS No.: 10307-26-3
M. Wt: 180.27 g/mol
InChI Key: LKUKELOKXUATFR-UHFFFAOYSA-N
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Description

Methyl n-hexylsulfonate is an organic compound with the molecular formula C7H16O3S. It is a sulfonate ester, which means it contains a sulfonic acid group attached to an alkyl chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl n-hexylsulfonate can be synthesized through several methods. One common method involves the reaction of methanol with hexane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{CH}_3\text{OH} + \text{C}6\text{H}{13}\text{SO}_2\text{Cl} \rightarrow \text{CH}_3\text{SO}_2\text{C}6\text{H}{13} + \text{HCl} ] This reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl n-hexylsulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. These reactions typically occur under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Nucleophilic Substitution: The major products are alkylated derivatives where the sulfonate group is replaced by the nucleophile.

    Oxidation: The major products are sulfonic acids or sulfoxides.

    Reduction: The major products are sulfides or thiols.

Scientific Research Applications

Methyl n-hexylsulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfonyl-containing compounds.

    Biology: The compound is used in biochemical studies to investigate the effects of sulfonate esters on biological systems.

    Medicine: this compound is explored for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals due to its surfactant properties.

Mechanism of Action

Methyl n-hexylsulfonate can be compared to other sulfonate esters such as methyl methanesulfonate and ethyl n-hexylsulfonate. While all these compounds share the sulfonate ester functional group, they differ in their alkyl chains, which can influence their reactivity and applications. This compound is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties.

Comparison with Similar Compounds

  • Methyl methanesulfonate
  • Ethyl n-hexylsulfonate
  • Propyl n-hexylsulfonate

These compounds are used in similar applications but may have different reactivity profiles and physical properties due to variations in their alkyl chains.

Properties

IUPAC Name

methyl hexane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-3-4-5-6-7-11(8,9)10-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUKELOKXUATFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145626
Record name Methyl n-hexylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10307-26-3
Record name 1-Hexanesulfonic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10307-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl n-hexylsulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010307263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl n-hexylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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